4-(2,6-dimethylmorpholin-4-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
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Overview
Description
4-(2,6-dimethylmorpholin-4-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a complex heterocyclic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dimethylmorpholin-4-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of catalysts such as calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-dimethylmorpholin-4-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thienopyrimidine core .
Scientific Research Applications
4-(2,6-dimethylmorpholin-4-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,6-dimethylmorpholin-4-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with similar biological activities.
Thieno[3,4-b]pyridine:
Uniqueness
4-(2,6-dimethylmorpholin-4-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the morpholine ring. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other thienopyrimidine derivatives .
Properties
Molecular Formula |
C15H19N3OS |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2,6-dimethyl-4-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)morpholine |
InChI |
InChI=1S/C15H19N3OS/c1-9-6-18(7-10(2)19-9)14-13-11-4-3-5-12(11)20-15(13)17-8-16-14/h8-10H,3-7H2,1-2H3 |
InChI Key |
KNRNNXMCNRJMLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C3C4=C(CCC4)SC3=NC=N2 |
Origin of Product |
United States |
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